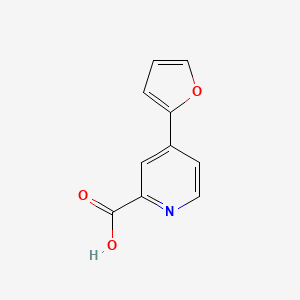

4-(Furan-2-yl)pyridine-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFEZNAJOTLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280705 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-24-4 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 4-(Furan-2-yl)pyridine-2-carboxylic Acid in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of solution. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The adage "like dissolves like" provides a foundational, qualitative predictor of solubility based on polarity and intermolecular forces.

Molecular Structure Analysis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid

A critical examination of the molecule's structure is the first step in predicting its solubility characteristics.[2]

-

Polar Functional Groups: The molecule possesses a carboxylic acid (-COOH) group and a pyridine nitrogen .

-

The carboxylic acid is a strong hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

The pyridine nitrogen acts as a hydrogen bond acceptor, further enhancing affinity for protic solvents.[3]

-

-

Aromatic System: The furan and pyridine rings constitute a larger, relatively non-polar aromatic system. This part of the molecule will favor interactions with less polar or moderately polar organic solvents through van der Waals forces and π-π stacking.

-

Overall Polarity: The combination of highly polar functional groups and a significant non-polar scaffold suggests that this compound will exhibit a nuanced solubility profile, likely showing moderate to good solubility in a range of polar organic solvents, but poor solubility in non-polar aliphatic solvents like hexane.

Influence of Solvent Properties

The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and pyridine moieties, making them strong candidates for achieving high solubility. Studies on the closely related picolinic acid (pyridine-2-carboxylic acid) show it is highly soluble in water and ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, THF): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. They are likely to be effective solvents. For comparison, nicotinic acid's solubility is highest in DMSO, followed by ethanol and water, and lowest in acetonitrile.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capability. They are unlikely to overcome the strong intermolecular forces (especially hydrogen bonding) in the crystal lattice of the solute and are predicted to be poor solvents. Data for furan-2-carboxylic acid confirms this trend, showing very low solubility in hexane and toluene.[6]

Experimental Determination of Equilibrium Solubility

A robust experimental design is critical for generating reliable data. The equilibrium shake-flask method is a widely accepted and recommended standard for determining the solubility of active pharmaceutical ingredients (APIs).[7]

Proposed Solvents for Screening

Based on the theoretical analysis, the following solvents are recommended for a comprehensive initial screening, covering a range of polarities and functionalities.

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding capability, expected to be excellent solvents. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Varying polarity and hydrogen bond accepting strength, common in chemical processes. |

| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Bridge the gap between highly polar and non-polar solvents. |

| Non-Polar | Toluene, n-Heptane | Establish the lower limit of solubility and confirm the polar nature of the solute. |

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and accurately measured.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control[7]

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5 or 10 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance) and agitation speed (e.g., 150 rpm).[7] Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV method.[8][9]

-

Solid Phase Characterization: After sampling, recover the remaining solid from the vials. Dry the solid and analyze it using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). This crucial step verifies if the solid form has changed (e.g., transformed into a different polymorph or a solvate) during the experiment.[10]

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Data Interpretation and Profile Construction

The quantitative results from the HPLC analysis, combined with the solid-state characterization, provide a complete picture of the solubility profile.

Quantitative Data Summary

The results should be compiled into a clear, structured table. This allows for easy comparison across different solvents.

Table 1: Example Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Observations |

| Methanol | Polar Protic | e.g., 55.2 | e.g., 0.292 | e.g., 0.0116 | Clear solution |

| Ethanol | Polar Protic | e.g., 38.1 | e.g., 0.201 | e.g., 0.0117 | Clear solution |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 150.0 | e.g., 0.793 | e.g., 0.0578 | Clear solution |

| Acetonitrile | Polar Aprotic | e.g., 5.4 | e.g., 0.029 | e.g., 0.0015 | Clear solution |

| Ethyl Acetate | Moderately Polar | e.g., 2.1 | e.g., 0.011 | e.g., 0.0011 | Clear solution |

| Toluene | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00005 | Solid remains |

| n-Heptane | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00009 | Solid remains |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Building the Solubility Profile

The data in the table constitutes the solubility profile. Key insights can be drawn by observing the trends:

-

High Solubility: The compound is expected to be highly soluble in polar solvents, particularly those with strong hydrogen bonding capabilities like DMSO and methanol.

-

Moderate Solubility: Solvents of intermediate polarity may show moderate solubility.

-

Low Solubility: Non-polar solvents are expected to be poor solvents.

This profile is invaluable for selecting appropriate solvents for reactions, purifications (crystallization), and for the initial stages of formulation development, where dissolving the API is often a primary goal.[11]

Logical Relationships in Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific experimental data for this compound is not published, a robust solubility profile can be readily established through a systematic approach. By combining a theoretical analysis of its molecular structure with the standardized shake-flask experimental method, researchers can generate the critical data needed for informed decision-making in chemical process development and pharmaceutical sciences. The interpretation of this profile, supported by solid-state analysis, provides a foundational understanding of the compound's behavior, mitigating risks associated with poor solubility and accelerating the development timeline.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.

- Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- Solubility and Crystalliz

- Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determin

- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- Solving solubility issues in modern APIs. TAPI.

- Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- API Solubility and Dissolution Enhancement Via Formul

- This compound. Sigma-Aldrich.

- Pyridine - Solubility of Things. Solubilityofthings.com.

- Solubility of Organic Compounds. University of Calgary.

- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.

- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W

Sources

- 1. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. tapi.com [tapi.com]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. mdpi.com [mdpi.com]

- 11. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

Electronic properties of 4-(Furan-2-yl)pyridine-2-carboxylic Acid as a ligand

An In-Depth Technical Guide to the Electronic Properties of 4-(Furan-2-yl)pyridine-2-carboxylic Acid as a Ligand

Abstract

This compound (F-PyCA) is a heterocyclic compound featuring a furan ring appended to a pyridine-2-carboxylic acid backbone. This unique combination of an electron-rich furan moiety and an electron-deficient pyridine ring, coupled with the chelating potential of the carboxylic acid and pyridine nitrogen, makes F-PyCA a highly versatile ligand. This guide provides a comprehensive overview of the synthesis, electronic structure, and coordination chemistry of F-PyCA. It is intended for researchers in materials science and drug development, offering insights into the ligand's potential for creating novel metal complexes with tailored photophysical and biological properties.

Introduction: A Ligand of Bimodal Electronic Character

The rational design of ligands is paramount in the development of functional coordination complexes. This compound (F-PyCA) emerges as a compelling candidate for such endeavors. Its structure is a deliberate amalgamation of distinct electronic domains:

-

The Pyridine-2-Carboxylic Acid Moiety : This well-established chelating group readily forms stable five-membered rings with metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[1] The pyridine ring itself is π-deficient, which can influence the energy levels of the resulting metal complex.

-

The Furan Ring : As a five-membered aromatic heterocycle with an oxygen atom, furan is electron-rich and participates in electrophilic substitution reactions more readily than benzene.[2] Its presence is anticipated to significantly modulate the electronic properties of the ligand system.

The juxtaposition of these two rings suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable in applications such as nonlinear optics and photovoltaics. Furthermore, the overall structural motif is found in various biologically active molecules, hinting at its potential in medicinal chemistry.[3]

Synthesis of this compound

While a specific documented synthesis for F-PyCA is not widely available, a robust synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. A plausible Suzuki coupling approach is outlined below.

Proposed Synthetic Protocol

This protocol involves the coupling of a halogenated pyridine-2-carboxylic acid ester with a furanboronic acid, followed by hydrolysis of the ester to yield the final product.

Step 1: Esterification of 4-chloropyridine-2-carboxylic acid

-

Suspend 4-chloropyridine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the methyl 4-chloropyridine-2-carboxylate with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Suzuki Coupling with Furan-2-boronic acid

-

To a solution of methyl 4-chloropyridine-2-carboxylate and furan-2-boronic acid (1.1 equivalents) in a 3:1 mixture of dioxane and water, add a base such as sodium carbonate (2 equivalents).

-

Degas the solution with argon or nitrogen for 20-30 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product (methyl 4-(furan-2-yl)pyridine-2-carboxylate) by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture to pH ~4-5 with dilute HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of Proposed Synthetic Workflow

Caption: Proposed Suzuki coupling route for F-PyCA synthesis.

Theoretical Electronic Structure and Properties

The electronic properties of F-PyCA can be understood by considering its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (FMOs)

Based on DFT calculations of analogous structures, the HOMO of F-PyCA is expected to be predominantly localized on the electron-rich furan ring and the π-system of the pyridine ring.[4] Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, particularly with significant contributions from the atoms of the carboxylic acid group.[5]

This spatial separation of the HOMO and LUMO is a hallmark of molecules with potential for intramolecular charge transfer upon photoexcitation. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic and optical properties. A smaller gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[6]

Conceptual Diagram of FMOs and Electronic Transition

Caption: Conceptual energy diagram of F-PyCA's FMOs.

Experimental Characterization Techniques

To validate the theoretical predictions and fully characterize F-PyCA, several key experimental techniques are indispensable.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For F-PyCA, the spectrum is expected to exhibit characteristic absorptions corresponding to π → π* transitions.

| Chromophore | Typical λ_max (nm) | Transition |

| Furan | ~200-220 | π → π |

| Pyridine | ~250-270 | π → π |

| F-PyCA (Predicted) | >270 | Intramolecular Charge Transfer (ICT) |

Data for furan and pyridine are from general spectroscopic data.[2][7]

The presence of a conjugated system linking the furan and pyridine rings is likely to result in a bathochromic (red) shift compared to the individual components. An absorption band at longer wavelengths (>270 nm) would be indicative of an ICT transition from the furan-dominated HOMO to the pyridine-dominated LUMO.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information on its ability to donate or accept electrons.[8][9]

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation : Dissolve F-PyCA in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

-

Electrode Setup : Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/Ag⁺ reference electrode.

-

Measurement : Deoxygenate the solution by bubbling with argon for 10-15 minutes. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

-

Data Analysis : The resulting voltammogram will show oxidation and reduction peaks. The potentials of these peaks can be used to estimate the HOMO and LUMO energy levels, respectively.

The oxidation potential will be related to the energy required to remove an electron from the HOMO, while the reduction potential will correspond to the energy gained upon adding an electron to the LUMO.

Coordination Chemistry and Electronic Consequences

F-PyCA is an excellent candidate for a bidentate N,O-chelating ligand.[1] Upon deprotonation of the carboxylic acid, it can coordinate to a metal center as depicted below.

Coordination Mode of F-PyCA

Note: A visual representation of the chemical structure coordinating to a metal 'M' would be placed here. Due to current limitations, a placeholder is used. The coordination would show bonds from the pyridine Nitrogen and the deprotonated Carboxylate Oxygen to the Metal center.

Caption: Bidentate N,O-chelation of F-PyCA to a metal ion (M).

Coordination to a metal ion is expected to have profound effects on the ligand's electronic properties:

-

Stabilization of the LUMO : The coordination of a Lewis acidic metal center to the pyridine nitrogen and carboxylate oxygen will withdraw electron density from the ligand, leading to a stabilization (lowering in energy) of the LUMO.

-

Spectroscopic Shifts : This LUMO stabilization will decrease the HOMO-LUMO gap of the resulting complex. Consequently, the absorption and emission spectra of the metal complex are expected to be significantly red-shifted compared to the free ligand. This phenomenon, known as a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) depending on the metal and its oxidation state, is fundamental to the design of photoactive materials.

-

Redox Potential Shifts : The increased electron-withdrawing character upon coordination will make the ligand more difficult to oxidize and easier to reduce. This will be observable in cyclic voltammetry as a positive shift in the oxidation potential and a negative shift in the reduction potential.

Potential Applications

The unique electronic structure of F-PyCA makes it a promising ligand for a variety of applications.

Materials Science

The ability of F-PyCA to form stable complexes with tunable electronic properties makes it suitable for:

-

Organic Light-Emitting Diodes (OLEDs) : Metal complexes of F-PyCA could serve as phosphorescent emitters.

-

Dye-Sensitized Solar Cells (DSSCs) : The ICT character of the ligand could be exploited for efficient light harvesting.

-

Sensors : The photophysical properties of F-PyCA complexes may change upon binding to specific analytes, forming the basis for chemical sensors.

Drug Development

Many heterocyclic compounds containing furan and pyridine moieties exhibit significant biological activity. For instance, the structurally related 2-(furan-2-yl)quinoline-4-carboxylic acid has shown promising anti-tuberculosis activity.[3][10] This suggests that F-PyCA and its metal complexes could be explored for:

-

Antimicrobial Agents : The chelation of essential metal ions is a known mechanism of action for some antimicrobial drugs.

-

Anticancer Therapeutics : The planar structure of F-PyCA could facilitate intercalation with DNA, a strategy employed by several anticancer drugs.

Conclusion

This compound is a thoughtfully designed ligand that combines the electron-rich nature of furan with the chelating and electron-accepting properties of pyridine-2-carboxylic acid. This guide has provided a theoretical framework for understanding its electronic properties, proposed a viable synthetic route, and outlined key experimental techniques for its characterization. The anticipated intramolecular charge transfer characteristics and robust coordination capabilities position F-PyCA as a valuable building block for the next generation of advanced materials and therapeutic agents. Further experimental investigation is warranted to fully unlock the potential of this versatile molecule.

References

- Ibrahim, M. M., Al-Refa'i, M., Al-fawwaz, A., & Azmi, M. N. (2025). The UV-Vis absorption spectra of III in different solvents. J MOL STRUCT.

- VAPOR LIQUID - UPB. (n.d.).

- MDPI. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

- Okinawa Institute of Science and Technology. (n.d.).

- Synthesis, characterization and electrochemical studies of transition metal complexes containing 3,6-bis(3,5-dimethylpyrazolyl). (2021).

- Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Electrochemical and electronic properties of a series of substituted polypyridine ligands and their Co(II) complexes. Inorganica Chimica Acta, 486, 26–35.

- Ramadan, R. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15598.

- Physics Stack Exchange. (n.d.). UV-Vis Absorption Spectra of Furan.

- PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (n.d.). Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands.

- BenchChem. (n.d.). Application Notes and Protocols for Cyclic Voltammetry of Furan-Quinoline Compounds.

- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis.

- Gong, Y., et al. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds.

- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. (n.d.).

- Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. JOTCSA, 10(1), 11–20.

- Diversity‐Oriented Synthesis and Antibiofilm Evalu

- Google Patents. (n.d.).

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

- National Institute of Standards and Technology. (n.d.). Furan - NIST WebBook.

- SJC. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.

- ResearchG

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

- Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. (n.d.).

- Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.).

- Kumar, K., et al. (2024).

- MDPI. (n.d.).

- Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (n.d.).

- A computational quantum chemical study of Fluorinated Allopurinol. (2022).

- Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. (2022). Trends in Sciences.

- MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.

- Fluorochem. (n.d.). High-Quality Chemical Products.

- PubChem. (n.d.). 2-(Furan-2-yl)quinoline-4-carboxylic acid.

- YouTube. (2023). Resonance Structures of Pyridine, Pyrrole, Thiophene, Furan.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. Furan [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jchr.org [jchr.org]

Technical Guide: Photophysical Characteristics of 4-(Furan-2-yl)pyridine-2-carboxylic Acid Derivatives

This technical guide details the photophysical and synthetic characteristics of 4-(Furan-2-yl)pyridine-2-carboxylic Acid , a versatile "push-pull" fluorophore and chelating scaffold.[1]

Executive Summary

This compound (FPCA) represents a high-value scaffold in medicinal chemistry and photonic materials.[1] Structurally, it merges an electron-rich furan donor with an electron-deficient pyridine-2-carboxylic acid (picolinic acid) acceptor.[1] This "push-pull" electronic architecture confers distinct photophysical properties, including solvatochromic fluorescence and pH-gated emission.[1] Furthermore, the N,O-chelating pocket makes FPCA a potent "antenna" ligand for lanthanide coordination (Eu³⁺, Tb³⁺), facilitating long-lived luminescence for time-resolved bioimaging.[1]

Molecular Architecture & Electronic Structure

The photophysics of FPCA are governed by Intramolecular Charge Transfer (ICT). The furan ring acts as a

Electronic Push-Pull Mechanism

Upon photoexcitation (

Figure 1: The Intramolecular Charge Transfer (ICT) pathway governing the fluorescence of FPCA.[1]

Photophysical Characterization

Absorption and Emission Profiles

The extended conjugation between the furan and pyridine rings results in a bathochromic shift compared to unsubstituted picolinic acid.

| Parameter | Approximate Value | Notes |

| 310 – 340 nm | ||

| 400 – 480 nm | Highly dependent on solvent polarity and pH.[1] | |

| Stokes Shift | 4000 – 6000 cm⁻¹ | Large shift indicates significant structural relaxation in |

| Quantum Yield ( | 0.10 – 0.40 | Moderate in organic solvents; often quenched in water due to H-bonding.[1] |

Solvatochromism

FPCA exhibits positive solvatochromism . As solvent polarity increases (e.g., Toluene

-

Non-polar (Hexane/Toluene): Emission

400-420 nm (Blue/Violet).[1] -

Polar Aprotic (DMSO/DMF): Emission

450-480 nm (Cyan/Green).[1] -

Protic (Methanol/Water): Often results in fluorescence quenching due to non-radiative decay pathways via hydrogen bonding.[1]

pH-Dependent "Gating"

The fluorescence of FPCA is pH-tunable due to the acid-base equilibria of the pyridine nitrogen (

-

Cationic Form (pH < 2): Protonation of Pyridine-N. ICT is disrupted or altered; typically weak blue emission.[1]

-

Zwitterionic/Neutral Form (pH 3-5): Pyridine-H⁺ / COO⁻.[1] Distinct absorption bands.

-

Anionic Form (pH > 7): Pyridine / COO⁻.[1] The carboxylate acts as a donor/auxochrome, stabilizing the ICT state. This is the primary species for metal chelation.

Metal Ion Sensing & The Antenna Effect

FPCA is a privileged scaffold for Lanthanide sensitization (Europium and Terbium). The triplet state energy level (

Mechanism:

-

Absorption: Ligand absorbs UV light (

).[1] -

ISC: Intersystem Crossing to Ligand Triplet State (

). -

Energy Transfer: Energy transfer from Ligand

to Lanthanide excited state (Antenna Effect). -

Luminescence: Metal-centered emission (Red for Eu³⁺, Green for Tb³⁺).[1]

Figure 2: The "Antenna Effect" mechanism where FPCA sensitizes Lanthanide luminescence.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

While Kröhnke synthesis is possible, the Suzuki coupling of 4-chloropicolinic acid esters provides higher regioselectivity and yield for this specific derivative.[1]

Reagents:

-

Methyl 4-chloropicolinate (1.0 equiv)[1]

-

2-Furanylboronic acid (1.2 equiv)[1]

-

Pd(PPh₃)₄ (5 mol%)[1]

-

Na₂CO₃ (2.0 equiv)[1]

-

Solvent: DME/Water (3:1)[1]

Protocol:

-

Degassing: Dissolve Methyl 4-chloropicolinate and 2-Furanylboronic acid in DME/Water. Sparge with Argon for 15 mins.

-

Catalyst Addition: Add Na₂CO₃ and Pd(PPh₃)₄ under Argon counter-flow.

-

Reflux: Heat to 85°C for 12 hours. Monitor by TLC (formation of fluorescent spot).[1][2]

-

Hydrolysis: Cool to RT. Add LiOH (3 equiv) and stir for 4 hours to hydrolyze the ester to the free acid.

-

Workup: Acidify to pH 3 with 1M HCl. The product, This compound , typically precipitates as a beige/off-white solid.[1] Filter and recrystallize from Ethanol.[3]

Measurement of Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Protocol:

-

Prepare a stock solution of FPCA in Ethanol (Abs < 0.1 at excitation wavelength to avoid inner filter effects).

-

Record UV-Vis spectrum (300–400 nm).[1] Note the Absorbance (

) at -

Record Fluorescence spectrum (Integrated Area

).[1] -

Calculate

using the equation:

References

-

Constable, E. C., et al. (2005). Synthesis and coordination chemistry of 4'-(2-furyl)-2,2':6',2''-terpyridine. Dalton Transactions. (Demonstrates furan-pyridine conjugation effects). Link

-

Bünzli, J. C. G., & Piguet, C. (2005).[1] Taking advantage of luminescent lanthanide ions.[4] Chemical Society Reviews. (Foundational text on the Antenna Effect in picolinate-type ligands). Link

-

Sigma-Aldrich. Product Specification: this compound.[5] (Commercial availability and CAS verification).[1] Link

-

Kröhnke, F. (1976).[1] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis.[3][4][6][7][8][9][10][11][12][13] (Background on pyridine ring synthesis). Link

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Standard protocols for Quantum Yield and Solvatochromism). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Photophysics, and Self-Assembly of Furan-Embedded Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

Overview of Biaryl Heterocyclic Building Blocks for Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biaryl heterocyclic scaffolds represent a cornerstone of modern medicinal chemistry, forming the structural core of a significant portion of clinically approved drugs and biologically active natural products.[1][2] Their prevalence stems from the unique three-dimensional architecture conferred by the aryl-aryl bond, which positions the heterocyclic rings in specific spatial orientations ideal for high-affinity interactions with a wide range of biological targets.[3] This guide provides a comprehensive overview of these privileged structures, delving into the synthetic strategies for their construction, the rationale behind their selection in drug design, and their impact on pharmacological activity. We will explore key classes of biaryl heterocycles, analyze structure-activity relationships, and present detailed protocols for their synthesis, offering field-proven insights for researchers in drug discovery and development.

The Strategic Importance of Biaryl Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom, are fundamental to life and medicine.[4][5][6] Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their versatility.[7] When a heterocyclic ring is linked to another aromatic system (either carbocyclic or another heterocycle), it forms a biaryl scaffold. This structural motif is not merely a combination of two rings; it is a "privileged scaffold" that consistently demonstrates the ability to bind to multiple biological targets with high affinity.[3][8]

The significance of the biaryl linkage lies in its ability to:

-

Provide a Rigidified, Yet Tunable, Conformation: The rotational barrier around the aryl-aryl single bond dictates the dihedral angle between the two rings. This angle can be controlled through substitution, particularly at the ortho positions, allowing for precise positioning of pharmacophoric elements.

-

Explore Diverse Chemical Space: The combination of two different aromatic systems creates a vast chemical space for exploration. The heterocycles themselves introduce key features like hydrogen bond donors and acceptors, modulate lipophilicity and solubility, and influence metabolic stability.[6][7][9]

-

Mimic Natural Substrates: Many biaryl heterocyclic structures can mimic the spatial and electronic properties of endogenous ligands, enabling them to interact effectively with enzymes, receptors, and nucleic acids.[10]

This combination of structural definition and chemical diversity makes biaryl heterocycles indispensable tools for medicinal chemists.

Core Synthetic Methodologies: The Advent of Cross-Coupling

The construction of the central aryl-aryl bond has historically been a synthetic challenge. However, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, providing efficient and versatile methods with broad functional group tolerance.[11][12]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

Palladium catalysis is the most common and powerful strategy for constructing biaryl and heterobiaryl linkages.[13][14] These reactions generally follow a similar catalytic cycle, which is fundamental to understanding their application.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This is arguably the most widely used method due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[12][15] It exhibits exceptional tolerance for a wide variety of functional groups, making it ideal for complex molecule synthesis.[12]

-

Stille Coupling: Utilizes organotin reagents. While highly effective, the toxicity of the tin byproducts has limited its application in pharmaceutical manufacturing.[15]

-

Hiyama Coupling: Employs organosilanes, which are activated by a fluoride source. It offers a less toxic alternative to Stille coupling.[13]

-

Direct C-H Arylation: A more recent and atom-economical approach that avoids the need to pre-functionalize one of the coupling partners.[2][16] This strategy involves the direct coupling of an aryl halide with a C-H bond of the heterocyclic partner, reducing synthetic steps and waste.[2]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl heterocycle.

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like XPhos.

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, the phosphine ligand, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

-

Reaction: Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical; the ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.[13] The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. Using a degassed solvent and an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Prominent Biaryl Heterocyclic Scaffolds in Medicinal Chemistry

The strategic incorporation of specific biaryl heterocyclic cores is a recurring theme in successful drug design. The following table highlights several key scaffolds and their applications.

| Biaryl Heterocyclic Core | Example Drug(s) | Therapeutic Area | Rationale for Use |

| Phenyl-pyridine | Etoricoxib | Anti-inflammatory (COX-2 inhibitor) | The pyridine nitrogen acts as a hydrogen bond acceptor, while the biaryl conformation provides the correct geometry to fit into the enzyme's active site. |

| Phenyl-pyrimidine | Imatinib | Oncology (Kinase inhibitor) | The pyrimidine core is a classic "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The biaryl structure positions other substituents to occupy adjacent pockets for selectivity and potency. |

| Indole-Aryl | Pravadoline | Analgesic | The indole scaffold is a versatile pharmacophore. The biaryl linkage allows for the exploration of structure-activity relationships by modifying the appended aryl ring.[17] |

| Biphenyl-tetrazole | Losartan, Irbesartan | Antihypertensive | The tetrazole ring serves as a bioisostere for a carboxylic acid group, improving metabolic stability and oral bioavailability. The biphenyl structure provides the necessary scaffold to position the tetrazole and other groups for optimal receptor binding.[18] |

| Aryl-thiazole | Dasatinib | Oncology (Kinase inhibitor) | The thiazole ring is a common bioisostere and participates in key binding interactions. The biaryl amide structure provides a rigid framework for orienting functional groups.[17] |

Structure-Activity Relationships (SAR) and Design Principles

Effective drug design requires a deep understanding of how molecular structure translates to biological activity. For biaryl heterocycles, two main factors are paramount: the conformation dictated by the biaryl linkage and the physicochemical properties imparted by the heterocycles.

The Conformational Impact of the Biaryl Axis

The torsional (dihedral) angle between the two aromatic rings is a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to bind to a target.

-

Steric Control: Introducing substituents at the positions ortho to the inter-ring bond creates steric hindrance that restricts free rotation. This allows chemists to lock the molecule into a specific, biologically active conformation.

-

Atropisomerism: When the rotational barrier is high enough, stable rotational isomers (atropisomers) can be isolated. Axially chiral biaryls are crucial in many asymmetric catalysts and have found increasing use in pharmaceuticals where a single atropisomer is responsible for the desired activity.[19]

The Role of the Heterocycle in Fine-Tuning Properties

The choice of heterocycle is a powerful tool for optimizing a drug candidate's profile.[7] Heteroatoms (typically N, O, S) and the overall ring system influence:

-

Target Binding: Nitrogen atoms in rings like pyridine or pyrimidine are excellent hydrogen bond acceptors, often interacting with key amino acid residues in a protein's active site (e.g., the "hinge region" of kinases).[20]

-

Physicochemical Properties: The introduction of heteroatoms generally increases polarity and can improve aqueous solubility, a critical factor for oral bioavailability.[7] Chemists often use heterocycles as "bioisosteres" to replace less desirable functional groups; for example, replacing a metabolically liable methyl group with a more stable fluorine atom or replacing a carboxylic acid with a tetrazole to improve cell permeability and metabolic stability.[9][21]

-

ADME Profile: The nature of the heterocycle can significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7] Certain heterocycles can block sites of metabolism (e.g., by cytochrome P450 enzymes) or improve efflux pump recognition.[22]

Future Outlook

The field of biaryl heterocyclic chemistry is continually evolving. Future advancements will likely focus on:

-

Novel Synthetic Methods: The development of even more efficient, sustainable, and site-selective C-H activation and cross-coupling reactions, including those driven by photocatalysis and electrochemistry, will enable access to previously inaccessible chemical space.[23][24]

-

Computational Design: The increasing power of computational chemistry and machine learning will allow for the in silico design of novel biaryl heterocyclic scaffolds with predicted high affinity for specific targets and favorable ADME properties.

-

Expanded Heterocyclic Diversity: The exploration of less common and more complex heterocyclic systems will provide new building blocks with unique electronic and steric properties, leading to the discovery of drugs with novel mechanisms of action.

References

- Hilton, M. C., Zhang, X., Boyle, B. T., Alegre-Requena, J. V., Paton, R. S., & McNally, A. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC.

- (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC.

-

(n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

(2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Retrieved from [Link]

-

(n.d.). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Retrieved from [Link]

-

(n.d.). Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. ResearchGate. Retrieved from [Link]

-

(n.d.). Biaryl Synthesis Definition. Fiveable. Retrieved from [Link]

-

(n.d.). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. Retrieved from [Link]

-

(n.d.). Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis. ResearchGate. Retrieved from [Link]

-

(2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. Retrieved from [Link]

-

(n.d.). Examples of drugs containing a biaryl moiety. ResearchGate. Retrieved from [Link]

-

(n.d.). Examples of (hetero)biaryl‐containing drugs and functional materials. ResearchGate. Retrieved from [Link]

-

(n.d.). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. JACS Au. Retrieved from [Link]

-

(2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. Retrieved from [Link]

-

(n.d.). Formation of biaryl products by catalytic cross coupling or directed C–H activation. ResearchGate. Retrieved from [Link]

-

(2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. Retrieved from [Link]

-

(2022). Expanding chemical space by para-C−H arylation of arenes. PMC. Retrieved from [Link]

- (n.d.). Role of Heterocycles in Drug Discovery: An Overview.

-

(n.d.). Heterocycles in Medicinal Chemistry. PMC. Retrieved from [Link]

-

(n.d.). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. ResearchGate. Retrieved from [Link]

-

(n.d.). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. ResearchGate. Retrieved from [Link]

-

(n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC. Retrieved from [Link]

-

(2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Retrieved from [Link]

-

(n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PMC. Retrieved from [Link]

-

(2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]

-

(n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Retrieved from [Link]

-

(2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

(2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]

-

(n.d.). FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. Retrieved from [Link]

-

(n.d.). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Retrieved from [Link]

-

(2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Retrieved from [Link]

-

(n.d.). Heterocycles in drug discovery: Properties and preparation. Montclair State University. Retrieved from [Link]

-

(n.d.). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC. Retrieved from [Link]

-

(2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

-

(n.d.). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Retrieved from [Link]

-

(2023). Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]

-

(n.d.). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amresearchjournal.com [amresearchjournal.com]

- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 14. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rroij.com [rroij.com]

- 21. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 22. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Synthesizing Metal Complexes with 4-(Furan-2-yl)pyridine-2-carboxylic Acid

Executive Summary & Scientific Rationale

4-(Furan-2-yl)pyridine-2-carboxylic acid (hereafter FPCA ) is a bifunctional chelator combining the redox stability of the picolinic acid (pic) core with the electronic tunability of a furan appendage. Unlike unsubstituted picolinic acid, the furan moiety at the 4-position extends the

This protocol addresses a common bottleneck in medicinal inorganic chemistry: the poor solubility and catalyst poisoning often observed when coupling free carboxylic acids directly. Therefore, this guide utilizes a "Protect-Couple-Deprotect" strategy for the ligand, followed by modular metallation protocols for Ruthenium (II), Iridium (III), and Copper (II).

Key Applications

-

Ru(II): Photodynamic therapy (PDT) agents and DNA intercalators.

-

Ir(III): Phosphorescent probes for bio-imaging (OLED precursors).

-

Cu(II): Insulin-mimetic and cytotoxic candidates.

Module A: Ligand Synthesis

Target: this compound (FPCA)

Retrosynthetic Logic

Direct Suzuki coupling on 4-chloropicolinic acid often results in low yields due to the formation of palladium-carboxylate species that arrest the catalytic cycle. We employ Methyl 4-chloropicolinate as the electrophile to circumvent this.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

-

Precursors: Methyl 4-chloropicolinate (1.0 eq), 2-Furanylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl

(5 mol%). -

Base/Solvent: K

CO

Procedure:

-

Charge a Schlenk flask with Methyl 4-chloropicolinate (500 mg, 2.91 mmol), 2-Furanylboronic acid (391 mg, 3.50 mmol), and K

CO -

Evacuate and backfill with N

(3 cycles). -

Add degassed 1,4-Dioxane (12 mL) and Water (3 mL).

-

Add Pd(dppf)Cl

(106 mg, 0.145 mmol) under positive N -

Heat to 90°C for 16 hours. The solution typically turns dark brown/black.

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine (3x). Dry organic layer over MgSO

and concentrate. -

Purification: Flash column chromatography (SiO

, Hexane:EtOAc 4:1).-

Yield Target: >75% (Methyl 4-(furan-2-yl)picolinate).

-

Step 2: Ester Hydrolysis

-

Dissolve the intermediate ester (from Step 1) in THF:MeOH:H

O (2:1:1). -

Add LiOH

H -

Acidification (Critical): Concentrate to remove volatiles. Adjust aqueous residue pH to ~3.0 using 1M HCl. A precipitate will form.

-

Filter, wash with cold water, and dry under vacuum.

-

Final Product: Off-white solid (FPCA).

-

Module B: Metalation Protocols

Ruthenium(II) Bis-Bipyridine Complex

Target:

Protocol:

-

Reagents:

(100 mg, 0.19 mmol), FPCA (43 mg, 0.21 mmol, 1.1 eq). -

Solvent: Ethanol:Water (3:1, 10 mL).

-

Reaction: Reflux (85°C) for 6 hours under N

. The solution changes from purple to deep red-orange. -

Workup: Cool to RT. Filter to remove unreacted solids.

-

Anion Exchange: Add saturated aqueous NH

PF -

Purification: Recrystallize from Acetonitrile/Ether.

Iridium(III) Cyclometalated Complex

Target:

Protocol:

-

Precursor Synthesis: Synthesize dimer

via the Nonoyama method (Reflux IrCl -

Complexation: Mix Dimer (100 mg, 0.093 mmol) and FPCA (42 mg, 0.205 mmol, 2.2 eq) in 2-ethoxyethanol (8 mL).

-

Base: Add Na

CO -

Reaction: Heat to 110°C for 12 hours.

-

Workup: Pour into water. The yellow/orange precipitate is collected.

-

Purification: Flash chromatography (DCM:MeOH 98:2).

Copper(II) Bio-Active Complex

Target:

Protocol:

-

Reagents: Cu(OAc)

(50 mg, 0.25 mmol) and FPCA (102 mg, 0.50 mmol) in Methanol (10 mL). -

Reaction: Stir at RT for 2 hours. A distinct color change (blue to green/blue-green) occurs.

-

Isolation: Slow evaporation of the solvent yields crystalline product suitable for X-ray diffraction.

Visual Workflow (Graphviz)

Caption: Synthesis workflow from commercial precursors to specific metal complexes. Blue: Starting Material; Green: Key Ligand; Red: Metalation pathways.

Quality Control & Characterization Data

The following data tables provide reference values for validating the synthesis.

Table 1: Ligand (FPCA) Characterization

| Technique | Expected Signal / Observation | Diagnostic Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic acid proton (disappears with D | |

| Alpha-proton of pyridine; shifts downfield upon metalation. | ||

| Proton adjacent to carboxylate; sensitive to chelation. | ||

| Furan ring protons. | ||

| ESI-MS | Confirms molecular weight of Ligand (MW: 189.17). |

Table 2: Metal Complex Diagnostics

| Complex | Visual Cue | Key Analytical Feature |

| Ru(II) | Deep Red/Orange | MLCT Band: |

| Ir(III) | Yellow/Green | Phosphorescence: Emission |

| Cu(II) | Blue-Green | EPR: Paramagnetic (silent in NMR). Broad d-d transitions in UV-Vis (~650 nm). |

Troubleshooting & Optimization

-

Ligand Synthesis Low Yield:

-

Cause: Protodeboronation of 2-furanylboronic acid.

-

Fix: Increase boronic acid equivalents to 1.5 eq. Ensure temperature does not exceed 90°C. Switch solvent to DME (Dimethoxyethane).

-

-

Incomplete Metalation (Ru/Ir):

-

Cause: Steric hindrance of the furan ring or insufficient base.

-

Fix: For Ir(III) synthesis, ensure Na

CO

-

-

Purification Issues:

-

Observation: Ru complex streaks on silica.

-

Fix: Switch to Alumina (neutral) or add 1% saturated KNO

(aq) to the silica eluent to suppress ionic dragging.

-

References

-

Suzuki-Miyaura Coupling of Pyridines

-

Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society.

-

-

Ruthenium Picolinate Chemistry

-

Iridium Picolinate Synthesis (Nonoyama Method)

- Nonoyama, M. (1974). Chelating 2-phenylpyridine derivatives of iridium(III) and rhodium(III). Bulletin of the Chemical Society of Japan.

-

Bio-active Copper Picolinates

-

Amah, C., et al. (2012). Synthesis, Crystal structure and antimicrobial properties of an anhydrous Copper(II) complex of pyridine-2-carboxylic acid. International Journal of Chemistry.[3]

-

-

General Heteroaryl Coupling Protocols

Sources

Scalable synthesis procedures for furan-pyridine carboxylic acids

Application Note: Scalable Manufacturing of Furan-Pyridine Carboxylic Acids

Executive Summary & Strategic Analysis

Furan-pyridine carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for HCV NS5A inhibitors, kinase inhibitors, and organic semiconductor ligands. While the structural concept is simple, the scalable synthesis is complicated by two factors:

-

Electronic Mismatch: Connecting the electron-rich furan to the electron-deficient pyridine often requires sensitive metal-catalyzed cross-couplings.

-

Reagent Instability: The most common precursor, furan-2-boronic acid, suffers from rapid protodeboronation under standard Suzuki conditions, leading to low yields and high impurity profiles on scale.

This guide details two validated, scalable routes to bypass these bottlenecks:

-

Route A (Convergent): A robust Suzuki-Miyaura coupling utilizing Potassium Organotrifluoroborates (Molander Salts) to stabilize the furan moiety.

-

Route B (Linear/De Novo): The Kröhnke Pyridine Synthesis , a metal-free cyclization strategy ideal for generating complex substitution patterns at lower cost.

Strategic Decision Matrix

Before selecting a protocol, evaluate the target substitution pattern and raw material availability.

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate availability and stability requirements.

Protocol A: Convergent Synthesis via Molander Salts

Target Application: Coupling furan moieties to halogenated nicotinic acid esters. Key Advantage: Overcomes the instability of furan-2-boronic acid by using air-stable potassium trifluoroborates.

Mechanism & Rationale

Standard furan-2-boronic acid degrades rapidly at temperatures >60°C in aqueous base. Potassium furan-2-trifluoroborate (

Materials

| Component | Equiv. | Role | Specification |

| Methyl 6-chloronicotinate | 1.0 | Electrophile | Purity >98% |

| Potassium furan-2-trifluoroborate | 1.2 | Nucleophile | Molander Salt (Air Stable) |

| Pd(dppf)Cl₂ · DCM | 0.02 | Catalyst | Robust, O₂ tolerant |

| Cs₂CO₃ | 3.0 | Base | Promotes hydrolysis of BF3 |

| Toluene / Water | 3:1 v/v | Solvent | Biphasic system essential |

Step-by-Step Protocol

-

Reactor Setup:

-

Charge a jacketed glass reactor with Methyl 6-chloronicotinate (1.0 equiv), Potassium furan-2-trifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Note: The trifluoroborate salt is non-hygroscopic and can be weighed in air, simplifying handling compared to boronic acids.

-

-

Solvent Degassing (Critical):

-

Add Toluene and Water (3:1 ratio). Total concentration should be 0.2 – 0.5 M relative to the halide.

-

Sparge with Nitrogen for 30 minutes. Oxygen promotes homocoupling of the furan species.

-

-

Catalyst Addition:

-

Add Pd(dppf)Cl₂[1] · DCM (2 mol%).

-

Process Tip: For extremely cost-sensitive processes, Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) can be substituted for aryl chlorides, but dppf is more generally robust [3].

-

-

Reaction:

-

Heat the mixture to 85–90°C under N₂ atmosphere with vigorous stirring (800 rpm).

-

Monitor: Reaction is typically complete in 4–6 hours. Monitor by HPLC (looking for disappearance of chloronicotinate).

-

-

Workup:

-

Hydrolysis (One-Pot Option):

-

The crude ester can be directly subjected to saponification (Protocol C) without column chromatography if purity is >90%.

-

Protocol B: Linear Synthesis via Kröhnke Annulation

Target Application: De novo construction of the pyridine ring substituted with furan and carboxylic acid precursors (e.g., esters/nitriles). Key Advantage: Metal-free, low cost, and avoids the use of halogenated precursors.

Mechanism & Rationale

The Kröhnke synthesis involves the Michael addition of a pyridinium ylide (generated in situ) to an

Figure 2: Workflow for the Kröhnke Pyridine Synthesis.

Materials

-

Precursor A: 2-Acetylfuran

-

Precursor B: Iodine & Pyridine (to form the salt)

-

Michael Acceptor: Ethyl 2-benzylideneacetoacetate (or similar enone-ester)

-

Nitrogen Source: Ammonium Acetate (NH₄OAc)[5]

-

Solvent: Glacial Acetic Acid

Step-by-Step Protocol

-

Preparation of Pyridinium Salt (Ortoleva-King Reaction):

-

Dissolve 2-acetylfuran (1.0 equiv) in pyridine (3.0 equiv).

-

Add Iodine (1.0 equiv) and heat to 60°C for 2 hours.

-

Cool to 0°C. The N-(2-furoyl)methylpyridinium iodide salt will precipitate.

-

Filter and wash with cold ethanol. Yields are typically >85%.

-

-

Annulation:

-

Suspend the Pyridinium salt (1.0 equiv) and the Michael Acceptor (e.g., an

-unsaturated ester) (1.0 equiv) in Glacial Acetic Acid. -

Add excess Ammonium Acetate (6.0 equiv).

-

-

Reflux:

-

Isolation (The "Precipitation" Advantage):

-

Cool the mixture to room temperature.

-

Pour into ice-cold water. The pyridine product often precipitates as a solid due to low solubility in water.

-

Filter, wash with water, and recrystallize from Ethanol/Water.

-

Protocol C: Downstream Processing (Acid Isolation)

Target: Conversion of the intermediate ester to the final Carboxylic Acid.

The isolation of pyridine carboxylic acids is challenging due to their zwitterionic nature (isoelectric point issues). Standard acid workups often trap the product as a water-soluble hydrochloride salt.

pH-Swing Crystallization Protocol

-

Saponification:

-

Dissolve the ester (from Protocol A or B) in THF/Water (2:1).

-

Add LiOH (2.5 equiv). Stir at 40°C until HPLC confirms consumption of ester (<1%).

-

-

Phase Separation:

-

Remove THF under reduced pressure.

-

Wash the aqueous layer (containing the carboxylate salt) with MTBE to remove non-polar impurities.

-

-

Controlled Acidification (Critical):

-

Cool aqueous layer to 5°C.

-

Slowly add 1M HCl while monitoring pH.

-

Target pH: Adjust exactly to the isoelectric point (pI) of the specific pyridine acid (typically pH 3.5 – 4.5 for nicotinic acids).

-

Observation: The free acid will precipitate as a thick slurry at the pI.

-

-

Filtration:

References

-

Molander, G. A., & Sandrock, D. L. (2009).[9] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[9] Current Opinion in Drug Discovery & Development. Link

-

Sigma-Aldrich. Potassium Organotrifluoroborates: Versatile and Stable Boronic Acid Surrogates. Link

-

BenchChem. Furan-2-Boronic Acid in Suzuki Coupling: Technical Support & Troubleshooting. Link

-

Wikipedia. Kröhnke pyridine synthesis. Link

-

Husson, J. (2025).[10] Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank.[10] Link

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Crystal growth techniques for 4-(Furan-2-yl)pyridine-2-carboxylic Acid ligands

Application Note: Crystal Growth Techniques for 4-(Furan-2-yl)pyridine-2-carboxylic Acid

Introduction & Ligand Profile

This compound is a bifunctional chelating ligand combining a picolinic acid (N,O-donor) moiety with a furan ring. This structure is of significant interest in drug development and materials science (Metal-Organic Frameworks - MOFs) due to its ability to form stable 5-membered chelate rings with transition metals, while the furan appendage provides sites for

Obtaining high-quality single crystals of this ligand or its metal complexes is often hindered by its moderate solubility and the rotational freedom of the furan ring, which can lead to disorder. This guide outlines three field-proven protocols designed to overcome these kinetic barriers.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Crystallization |

| Formula | MW: 189.17 g/mol | |

| Acidity (pKa) | ~3.5 (COOH), ~1.0 (Py-H+) | pH control is critical. Zwitterionic forms are possible. |

| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; hard to evaporate. |

| Solubility (Mod) | Methanol, Ethanol, THF | Ideal for evaporation/cooling methods. |

| Solubility (Low) | Water, Hexane, Toluene | Use as anti-solvents. |

| Stability | Acid-sensitive (Furan ring) | Avoid strong mineral acids (pH < 1) to prevent furan ring opening. |

General Workflow

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on the target outcome (Pure Ligand vs. Metal Complex).

Figure 1: Decision matrix for selecting the optimal crystal growth technique.

Protocol A: Slow Evaporation (Standard)

Best For: Obtaining single crystals of the pure ligand for X-ray diffraction (XRD) or pharmaceutical co-crystals.

Mechanism: Gradual removal of solvent increases supersaturation, allowing molecules to organize into the thermodynamically most stable lattice.

Materials:

-

This compound (>98% purity).[1]

-

Solvent: Ethanol (absolute) or Acetonitrile.

-

20 mL Scintillation vials with pinholed caps.

-

0.22 µm PTFE syringe filter.

Step-by-Step Procedure:

-

Saturation: Dissolve 20 mg of the ligand in 5 mL of Ethanol. Sonicate for 5 minutes at 30°C. If suspension remains, add solvent dropwise until clear.

-

Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean scintillation vial. Why? Dust particles act as heterogenous nucleation sites, causing rapid precipitation of microcrystalline powder rather than single crystals.

-

Vessel Prep: Cover the vial with Parafilm. Pierce 3-5 small holes using a 22G needle.

-

Incubation: Place the vial in a vibration-free environment at constant temperature (20-25°C).

-

Harvest: Crystals should appear within 3-7 days.

-

Note: If the furan ring shows disorder, lower the temperature to 4°C to reduce thermal motion during growth.

-

Protocol B: Solvothermal Synthesis (Advanced)

Best For: Creating Metal-Organic Frameworks (MOFs) or Coordination Polymers where the ligand bridges metal centers (e.g., Zn, Cu, Co).

Mechanism: High temperature and pressure increase the solubility of precursors and overcome the activation energy for bond formation, often yielding metastable phases impossible to access at STP.

Materials:

-

23 mL Teflon-lined stainless steel autoclave.

-

Metal Salt:

or -

Solvent Mix: DMF/Ethanol/Water (1:1:1 v/v).

-

Programmable Oven.

Step-by-Step Procedure:

-

Stoichiometry: Mix the ligand (0.1 mmol) and metal salt (0.1 mmol) in the Teflon liner.

-

Solvation: Add 6 mL of the solvent mixture. Stir for 10 minutes.

-

Critical Step: Measure pH. If < 2, buffer with 1-2 drops of dilute pyridine. Caution: Do not exceed 160°C, as the furan moiety may decompose.

-

-

Sealing: Seal the autoclave tightly.

-

Thermal Profile:

-

Ramp up: 2°C/min to 100°C.

-

Hold: 48 hours at 100°C.

-

Cool down: 0.1°C/min to Room Temperature.

-

Why? Slow cooling is the most critical factor for crystal size. Rapid cooling results in amorphous powder.

-

-

Washing: Filter crystals and wash with Ethanol to remove unreacted ligand.

Figure 2: Thermal profile and mechanism for solvothermal synthesis.

Protocol C: Vapor Diffusion (The "Gentle" Method)

Best For: Thermally unstable complexes or when only milligram quantities of ligand are available.

Mechanism: A volatile anti-solvent (precipitant) diffuses into the ligand solution, slowly lowering the solubility limit without mechanical disturbance.

Materials:

-

Inner vial (4 mL) and Outer jar (20 mL).

-

Solvent (Inner): DMF or DMSO.

-

Anti-solvent (Outer): Diethyl Ether or Methanol.

Step-by-Step Procedure:

-

Inner Solution: Dissolve 10 mg of ligand in 1 mL of DMF in the small vial. Ensure it is concentrated but not saturated.

-

Outer Chamber: Fill the larger jar with 5 mL of Diethyl Ether.

-

Assembly: Carefully place the uncapped small vial inside the large jar.

-

Sealing: Cap the large jar tightly.

-

Observation: Ether vapors will diffuse into the DMF, slowly precipitating the ligand over 1-2 weeks.

-

Visual Cue: If cloudiness appears immediately, the concentration is too high. Dilute the inner solution.

-

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Twinning | Cooling/Evaporation too fast. | Reduce cooling rate to 0.05°C/min or reduce pinhole size. |

| Amorphous Precipitate | Supersaturation too high. | Dilute starting solution by 50%. |

| Opaque Crystals | Solvent inclusion/voids. | Use a heavier solvent (e.g., chlorobenzene) or slower growth. |

| No Crystallization | Solution undersaturated. | Allow more evaporation or add a "seed" crystal if available. |

Validation: Always validate the bulk purity of the grown crystals against the original powder using Powder X-Ray Diffraction (PXRD) . The experimental pattern must match the simulated pattern generated from the Single Crystal (SC-XRD) data.

References

-